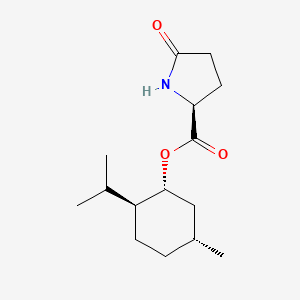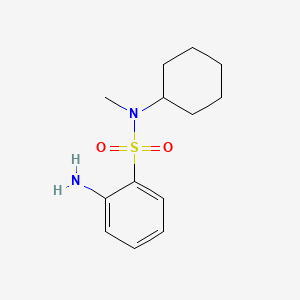
7-Methyl-1-indanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-methyl-1-indanone involves the cyclization of methylphenylglyoxal with magnesium or aluminum powder. This reaction yields a mixture of 7-methyl-1-indanone and its isomer, 6-methyl-1-indanone.Molecular Structure Analysis
The molecular formula of 7-Methyl-1-indanone is C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da .Physical And Chemical Properties Analysis
7-Methyl-1-indanone is a solid at room temperature and has a melting point of 76-80°C. It is slightly soluble in water but soluble in various organic solvents, including ethanol, ether, and chloroform. It has a density of 1.1±0.1 g/cm3, a boiling point of 260.4±25.0 °C at 760 mmHg, and a flash point of 107.2±18.1 °C .Applications De Recherche Scientifique
Antiviral and Antibacterial Agents
1-Indanone derivatives, including 7-Methyl-1-indanone, have shown potential as antiviral and antibacterial agents . Their unique chemical properties allow them to interact with biological systems in ways that can inhibit the growth and replication of harmful viruses and bacteria.
Anticancer Drugs
Research has indicated that 1-indanone derivatives can be used in the development of anticancer drugs . These compounds can interact with cancer cells in a way that inhibits their growth and proliferation, making them a promising area of research in oncology.
Alzheimer’s Disease Treatment
1-Indanone derivatives have been used in the treatment of Alzheimer’s disease . For example, donepezil hydrochloride, which bears an indanone moiety, has been approved by the United States Food and Drug Administration (US-FDA) for the treatment of mild-moderate Alzheimer’s disease .
Cardiovascular Drugs
1-Indanone derivatives have been used in the development of cardiovascular drugs . These compounds can interact with the cardiovascular system in ways that can help treat various heart and blood vessel conditions.
Insecticides, Fungicides, Herbicides
1-Indanone derivatives have been used in the development of insecticides, fungicides, and herbicides . Their unique chemical properties allow them to interact with pests and pathogens in ways that can inhibit their growth and proliferation.
Gas-Liquid Chromatography
7-Methyl-1-indanone has been used as a model to verify three-phase model in enantioselective gas-liquid chromatography . This application is important in the field of analytical chemistry, where it contributes to the development of more accurate and efficient methods for analyzing chemical mixtures.
Mécanisme D'action
7-Methyl-1-indanone has been shown to exhibit various biological activities, such as antifungal, antibacterial, and anticancer properties. In one study, it was found to inhibit the growth of Candida albicans, a common fungal pathogen, by interfering with its cell membrane integrity.
Propriétés
IUPAC Name |
7-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXALDISRDZGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343420 | |
| Record name | 7-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-indanone | |
CAS RN |
39627-61-7 | |
| Record name | 7-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can the structure of 2-arylidene-7-methyl-1-indanone derivatives be elucidated using mass spectrometry?
A: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a valuable tool for analyzing the structure of these compounds []. The fragmentation patterns observed in MS/MS spectra provide crucial information about the substituents on the aryl ring (B ring). Specifically, the study identified a common fragmentation pathway leading to a characteristic product ion at m/z 187 and a retro-aldol product ion that reveals the substitution pattern of the B ring. This technique allows researchers to differentiate between isomers and identify specific substituents, which is essential for structure-activity relationship (SAR) studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




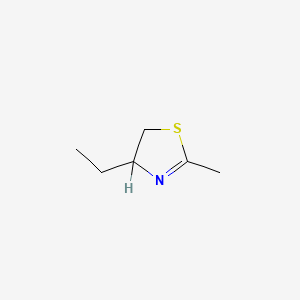
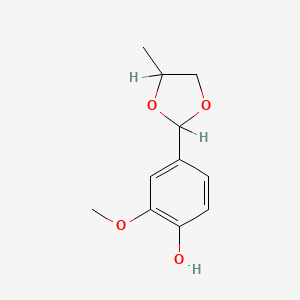
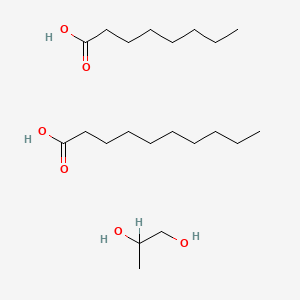
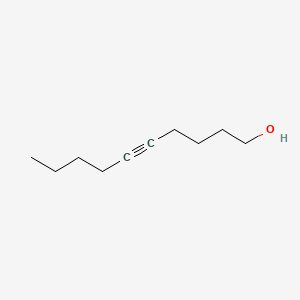
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)
![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)

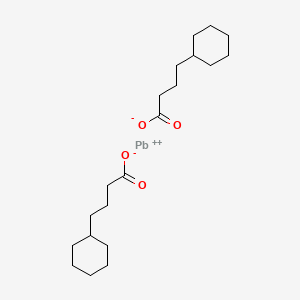
![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)
